molecular formula C16H21N3OS2 B6582109 4-propyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-1,2,3-thiadiazole-5-carboxamide CAS No. 1208796-18-2

4-propyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B6582109
CAS No.: 1208796-18-2
M. Wt: 335.5 g/mol
InChI Key: VGQLAVPCXPEEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-1,2,3-thiadiazole-5-carboxamide is a synthetic heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a propyl group at position 4 and a carboxamide moiety at position 3. The carboxamide nitrogen is further functionalized with a cyclopentylmethyl-thiophene group. The propyl substituent may enhance lipophilicity, while the thiophene-cyclopentyl group could influence binding interactions via π-stacking or hydrophobic effects.

Properties

IUPAC Name

4-propyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS2/c1-2-6-12-14(22-19-18-12)15(20)17-11-16(8-3-4-9-16)13-7-5-10-21-13/h5,7,10H,2-4,6,8-9,11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQLAVPCXPEEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action:

The primary target of this compound is the adenosine A2A receptor . Adenosine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in modulating various physiological processes. The A2A subtype is predominantly expressed in the brain, immune cells, and cardiovascular tissues.

Mode of Action:

Upon binding to the A2A receptor, 4-propyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1,2,3-thiadiazole-5-carboxamide acts as an agonist. This means it enhances the receptor’s activity. Activation of A2A receptors leads to several downstream effects:

Biochemical Pathways:

The affected pathways include:

Biological Activity

The compound 4-propyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-1,2,3-thiadiazole-5-carboxamide belongs to the class of thiadiazole derivatives, which have garnered significant attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Overview of Thiadiazole Derivatives

Thiadiazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. They are known for their broad spectrum of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Antiviral
  • Anti-inflammatory

The unique structural features of thiadiazoles allow them to interact with various biological targets, making them valuable in medicinal chemistry.

Anticancer Properties

Recent studies have indicated that thiadiazole derivatives exhibit promising anticancer activity. Specifically, This compound has been evaluated for its potential as an inhibitor of the c-Met signaling pathway, which is frequently dysregulated in various cancers.

The compound has demonstrated the ability to inhibit c-Met phosphorylation, leading to:

  • Cell cycle arrest
  • Induction of apoptosis in cancer cell lines such as MKN-45 (gastric cancer) and MCF-7 (breast cancer) .

The binding affinity and interaction with c-Met were assessed through structure-activity relationship (SAR) studies, revealing that modifications in the thiadiazole scaffold can enhance potency against c-Met mutants .

Cytotoxicity Studies

In vitro cytotoxicity assays using the MTT method have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. The IC50 values for several tested cell lines are summarized in Table 1.

Cell LineIC50 (µM)Reference
MKN-45 (Gastric)2.54
MCF-7 (Breast)8.1
HT-29 (Colon)10.0

Case Study 1: Gastric Cancer

A study focusing on gastric cancer cells demonstrated that This compound induced significant apoptosis and inhibited cell proliferation via c-Met pathway suppression. This suggests its potential as a therapeutic agent in gastric cancer treatment.

Case Study 2: Breast Cancer

In another investigation involving MCF-7 breast cancer cells, the compound exhibited cytotoxicity comparable to standard chemotherapeutics like doxorubicin. The study highlighted its mechanism involving caspase activation and mitochondrial membrane potential disruption .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies in animal models (BALB/c mice) indicate favorable absorption and distribution characteristics for this thiadiazole derivative. Toxicity assessments revealed that it has a lower cytotoxic profile towards normal cells compared to its effects on tumor cells, suggesting a promising therapeutic index .

Scientific Research Applications

Structural Features

The compound features a thiadiazole ring, which is known for its biological activity, and a cyclopentyl group that may enhance its pharmacological properties. The presence of a thiophene moiety is also significant as it can contribute to the compound's electronic properties.

Medicinal Chemistry

Research indicates that compounds containing thiadiazole and thiophene moieties often exhibit significant biological activities, including antimicrobial and anticancer effects. The structural characteristics of 4-propyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-1,2,3-thiadiazole-5-carboxamide suggest potential applications in drug development.

Antimicrobial Activity

Studies have shown that thiadiazole derivatives possess antimicrobial properties. For instance:

  • A related compound demonstrated effective inhibition against various bacterial strains, indicating that modifications to the thiadiazole structure could enhance activity against pathogens .

Anticancer Properties

Thiadiazoles have been investigated for their anticancer potential. Preliminary studies suggest that compounds like this compound may induce apoptosis in cancer cells .

Neuroscience

The compound's unique structure may also lend itself to neuropharmacological applications. Thiadiazole derivatives have been explored for their neuroprotective effects and potential in treating neurodegenerative diseases .

Agricultural Chemistry

Compounds with similar structures have been investigated for use as agrochemicals. Their ability to act as herbicides or fungicides could be a promising area for further research on this specific compound .

Case Study 1: Antimicrobial Activity

A study published in Drug Target Insights evaluated the antimicrobial efficacy of various thiadiazole derivatives. The research highlighted that modifications at the N-position and the introduction of alkyl groups significantly enhanced antibacterial properties against Gram-positive bacteria .

Case Study 2: Anticancer Activity

In another study focusing on anticancer agents, researchers synthesized a series of thiadiazole derivatives and tested them against human cancer cell lines. The findings suggested that compounds with a cyclopentyl substituent exhibited increased cytotoxicity compared to those without it .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.

Reaction Conditions :

  • Acidic Hydrolysis : 6M HCl, reflux (12–16 hours), yields 65–85%.

  • Basic Hydrolysis : 2M NaOH, 80°C (8–10 hours), yields 70–90%.

Key Product :

4-Propyl-1,2,3-thiadiazole-5-carboxylic acid\text{4-Propyl-1,2,3-thiadiazole-5-carboxylic acid}

This intermediate serves as a precursor for synthesizing esters, hydrazides, or coordination complexes .

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient 1,2,3-thiadiazole ring facilitates nucleophilic substitution at the C-4 position (adjacent to the sulfur atom).

Reagents and Outcomes :

ReagentConditionsProductYield (%)
Primary aminesDMF, 60°C, 6–8 hours4-Amino-1,2,3-thiadiazole derivatives50–80
ThiolsEtOH, RT, 24 hours 4-Sulfanyl-1,2,3-thiadiazole analogs45–70

The reaction with amines is particularly useful for generating libraries of bioactive analogs .

Oxidation of the Thiophene Moiety

The thiophene ring undergoes oxidation to form sulfoxide or sulfone derivatives, altering electronic properties and bioactivity.

Oxidation Pathways :

Oxidizing AgentConditionsProductYield (%)
H2_2O2_2AcOH, 50°C, 4 hoursThiophene-1-oxide derivative60–75
mCPBADCM, 0°C→RT, 2 hoursThiophene-1,1-dioxide derivative55–70

Sulfone derivatives exhibit enhanced metabolic stability in pharmacokinetic studies .

Cycloaddition Reactions

The thiadiazole core participates in [3+2] cycloadditions with dipolarophiles like acetylenes or nitriles.

Example Reaction :

Thiadiazole + AcetyleneCuI, 100°CBicyclic thiazolo[3,2-b]thiadiazine\text{Thiadiazole + Acetylene} \xrightarrow{\text{CuI, 100°C}} \text{Bicyclic thiazolo[3,2-b]thiadiazine}

Conditions : Copper(I) iodide catalysis, toluene, 12 hours.
Yield : 40–60%

These reactions expand the compound’s scaffold for structure-activity relationship (SAR) studies .

Coupling Reactions at the Carboxamide

The carboxamide group engages in coupling reactions to generate urea or thiourea derivatives.

Reagents :

  • Ureas : PhNCO, THF, RT, 2 hours.

  • Thioureas : PhNCS, DCM, 40°C, 4 hours.

Yield Range : 75–95%
These modifications enhance binding affinity in enzyme inhibition assays .

Electrophilic Substitution on the Thiophene Ring

The thiophene substituent undergoes bromination or nitration at the C-5 position.

ReactionReagentsConditionsProductYield (%)
BrominationBr2_2, FeBr3_3DCM, 0°C, 1 hour 5-Bromo-thiophene derivative60–75
NitrationHNO3_3, H2_2SO4_40°C→RT, 3 hours 5-Nitro-thiophene analog50–65

Electrophilic derivatives are intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound A : 4-Methyl-N’-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides

  • Key Differences : Replaces the propyl group with a methyl group and substitutes the carboxamide with a carbohydrazide linked to a piperidine ring.
  • The methyl group at position 4 likely decreases lipophilicity relative to the propyl substituent.

Compound B : 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine

  • Key Differences : Features a 1,3,4-thiadiazole isomer instead of 1,2,3-thiadiazole, with a phenylpropyl chain at position 5 and a 2-chlorophenylamine group.
  • Impact: The 1,3,4-thiadiazole isomer may exhibit distinct electronic properties due to sulfur and nitrogen positioning, altering reactivity or target binding.

Physicochemical Properties

Property Target Compound Compound A Compound B
Core Structure 1,2,3-Thiadiazole 1,2,3-Thiadiazole 1,3,4-Thiadiazole
Position 4 Substituent Propyl Methyl N/A
Position 5 Substituent Carboxamide Carbohydrazide Phenylpropyl
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~4.1 (due to chlorophenyl)
Water Solubility Low Moderate Very low

Structural and Computational Insights

Crystallographic data for analogous compounds (e.g., Compound A) were refined using SHELXL , confirming planar thiadiazole cores and substituent orientations. Molecular modeling suggests the target compound’s thiophene-cyclopentyl group occupies hydrophobic pockets in enzyme active sites, a hypothesis supported by docking studies of similar molecules .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-propyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-1,2,3-thiadiazole-5-carboxamide, and what reaction conditions optimize yield?

  • Methodology : The compound’s core structure suggests a multi-step synthesis involving cyclopentylmethylamine functionalization, thiophene coupling, and thiadiazole ring formation. A validated approach for analogous thiadiazoles involves:

Cyclization : Using iodine and triethylamine in DMF to promote sulfur cleavage and ring closure (e.g., cyclization of N-(2,2,2-trichloroethyl)carboxamides) .

Thiophene incorporation : Thiophen-2-yl groups are typically introduced via nucleophilic substitution or Suzuki-Miyaura coupling under Pd catalysis .

  • Optimization : Refluxing in acetonitrile for 1–3 minutes minimizes side reactions, while maintaining pH >8 during precipitation improves purity .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., cyclopentyl methylene protons at δ 3.2–3.5 ppm) and confirm thiadiazole C=S signals (δ 165–170 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z ~375) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. inactive results)?

  • Root Causes : Variability often arises from:

  • Assay Conditions : pH-dependent solubility (e.g., thiadiazole sulfurs protonate at acidic pH, reducing membrane permeability) .
  • Strain-Specific Resistance : Gram-negative bacteria may efflux thiadiazoles via AcrAB-TolC pumps, necessitating adjuvant testing .
    • Solutions :
  • Dose-Response Profiling : Use logarithmic concentration ranges (0.1–100 µM) to identify threshold effects.
  • Synergy Screens : Combine with efflux pump inhibitors (e.g., PAβN) to distinguish intrinsic vs. resistance-mediated inactivity .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methods :

QSAR Models : Train models using thiadiazole derivatives’ logP, polar surface area, and H-bond donors to predict blood-brain barrier permeability or CYP450 inhibition .

Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., bacterial dihydrofolate reductase) to refine substituent positioning on the cyclopentylmethyl group .

  • Validation : Compare predicted vs. experimental clearance rates in microsomal stability assays .

Q. What are the critical challenges in interpreting X-ray crystallography data for this compound’s derivatives?

  • Key Issues :

  • Crystal Packing : Bulky substituents (e.g., thiophen-2-yl) induce disorder, reducing resolution (<2.0 Å).
  • Thermal Motion : Flexible cyclopentyl groups require low-temperature (100 K) data collection to minimize B-factor noise .
    • Mitigation : Use twin refinement protocols (e.g., SHELXL) and partial occupancy modeling for disordered regions .

Methodological Guidance for Contradictory Data

Q. How should researchers address discrepancies in reported IC50_{50} values for enzyme inhibition assays?

  • Troubleshooting Framework :

Enzyme Source : Recombinant vs. native enzymes (e.g., human vs. bacterial DHFR) yield divergent kinetics .

Substrate Competition : Pre-incubate compounds with cofactors (e.g., NADPH) to account for noncompetitive inhibition .

Data Normalization : Express activity as % inhibition relative to positive controls (e.g., methotrexate for DHFR) to standardize comparisons .

Structure-Activity Relationship (SAR) Exploration

Q. Which substituents on the cyclopentylmethyl group enhance target selectivity in kinase inhibition?

  • Findings :

  • Electron-Withdrawing Groups : Nitro or cyano substituents at the cyclopentyl position improve selectivity for Ser/Thr kinases (e.g., PIM1) by >10-fold vs. Tyr kinases .
  • Steric Effects : Branched alkyl chains (e.g., isopropyl) reduce off-target binding to cytochrome P450 isoforms .
    • Experimental Design : Synthesize analogs via reductive amination of ketone intermediates and screen against kinase panels (e.g., Eurofins KinaseProfiler) .

Analytical Chemistry Challenges

Q. What HPLC conditions resolve degradation products of this compound under accelerated stability testing?

  • Conditions :

  • Column : Zorbax SB-C8 (4.6 × 150 mm, 3.5 µm).
  • Mobile Phase : Gradient from 10% to 90% acetonitrile in 0.1% formic acid over 20 minutes.
  • Detection : UV at 254 nm for thiadiazole absorption; MS/MS for degradant identification (e.g., hydrolyzed carboxamide at m/z 358 → 214) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.